molecular formula C21H16F3N3O2S2 B13548991 N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide

N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide

Cat. No.: B13548991
M. Wt: 463.5 g/mol
InChI Key: PPROIAPPTPYTFY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. The pathways involved depend on the specific biological context and the target molecules. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide can be compared with similar compounds, such as:

Properties

Molecular Formula

C21H16F3N3O2S2

Molecular Weight

463.5 g/mol

IUPAC Name

N-[2-[benzyl-[4-(trifluoromethyl)thiophene-2-carbonyl]amino]ethyl]-5-cyanothiophene-2-carboxamide

InChI

InChI=1S/C21H16F3N3O2S2/c22-21(23,24)15-10-18(30-13-15)20(29)27(12-14-4-2-1-3-5-14)9-8-26-19(28)17-7-6-16(11-25)31-17/h1-7,10,13H,8-9,12H2,(H,26,28)

InChI Key

PPROIAPPTPYTFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCNC(=O)C2=CC=C(S2)C#N)C(=O)C3=CC(=CS3)C(F)(F)F

Origin of Product

United States

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